molecular formula C15H18N4O B11852508 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol CAS No. 105774-22-9

2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol

Cat. No.: B11852508
CAS No.: 105774-22-9
M. Wt: 270.33 g/mol
InChI Key: AZTQHENDBGVFJJ-UHFFFAOYSA-N
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Description

2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline structure.

    Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Attachment of the butanol side chain: The butanol side chain is attached via alkylation reactions, where the pyrazoloquinoline core reacts with butanol derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazolo(3,4-B)quinolin-4-yl-(4-methanesulfonyl-phenyl)-amine hydrochloride
  • 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo(3,4-B)quinolin-4-amine hydrochloride
  • 4-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-yl)amino)phenol hydrochloride

Uniqueness

2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol is unique due to its specific structural features, such as the butanol side chain and the pyrazoloquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

105774-22-9

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

2-[(3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C15H18N4O/c1-3-10(8-20)16-14-11-6-4-5-7-12(11)17-15-13(14)9(2)18-19-15/h4-7,10,20H,3,8H2,1-2H3,(H2,16,17,18,19)

InChI Key

AZTQHENDBGVFJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C2C=CC=CC2=NC3=NNC(=C13)C

Origin of Product

United States

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